molecular formula C16H14ClFOS B1324871 3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-45-8

3'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324871
CAS No.: 898781-45-8
M. Wt: 308.8 g/mol
InChI Key: DKJXPGSXEUOUHN-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS It is a member of the propiophenone family, characterized by the presence of a propiophenone core substituted with chloro, fluoro, and thiomethylphenyl groups

Preparation Methods

The synthesis of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid.

    Reaction Conditions: The initial step involves a Suzuki coupling reaction between 3-chloro-4-fluorobenzonitrile and 4-thiomethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-4-fluoro-3-(4-thiomethylphenyl)benzonitrile.

    Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions to yield the corresponding carboxylic acid.

    Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Oxidation: Finally, the alcohol is oxidized to the desired propiophenone using an oxidizing agent such as pyridinium chlorochromate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Addition: The carbonyl group in the propiophenone core can participate in addition reactions with nucleophiles such as Grignard reagents, forming tertiary alcohols.

Scientific Research Applications

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of functional materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the chloro, fluoro, and thiomethyl groups, contribute to its binding affinity and selectivity. The propiophenone core can interact with hydrophobic pockets in the target protein, while the substituents can form hydrogen bonds or electrostatic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

    3’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone: This compound lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.

    3’-Chloro-4’-fluoro-3-(4-ethylphenyl)propiophenone: The presence of an ethyl group instead of a thiomethyl group can affect the compound’s lipophilicity and interaction with biological targets.

    3’-Chloro-4’-fluoro-3-(4-hydroxyphenyl)propiophenone: The hydroxy group introduces additional hydrogen bonding capabilities, potentially altering the compound’s pharmacokinetic properties.

The uniqueness of 3’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXPGSXEUOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644386
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-45-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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